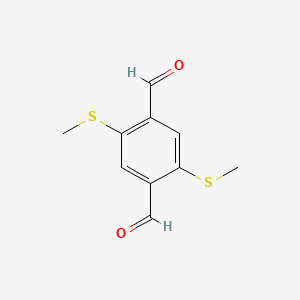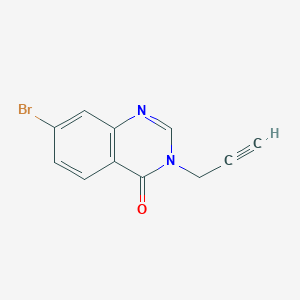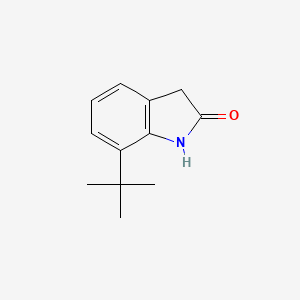![molecular formula C10H14FNO B12071449 [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C10H14FNO and a molar mass of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a methanamine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Etherification: The phenol derivative undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form the propan-2-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of fluorinated phenyl derivatives on biological systems.
Medicine:
Pharmaceutical Research: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. The propan-2-yloxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- [3-Fluoro-4-(methoxy)phenyl]methanamine
- [3-Fluoro-4-(ethoxy)phenyl]methanamine
- [3-Fluoro-4-(butan-2-yloxy)phenyl]methanamine
Comparison:
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
FRQFQUTWKWQNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)



![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)

![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)
